molecular formula C13H17N3O3S B2671457 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide CAS No. 2097909-80-1

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide

Cat. No.: B2671457
CAS No.: 2097909-80-1
M. Wt: 295.36
InChI Key: WGDCJHVVVFWHIY-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazole core, which is a heterocyclic aromatic structure, and is modified with a cyclopropyl group and an ethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide typically involves multiple steps, starting with the formation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization with the cyclopropyl group and the ethylacetamide moiety requires specific reagents and reaction conditions to ensure the correct placement and bonding of these groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a range of possible transformations.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific diseases or conditions.

Industry

In industry, this compound might find applications in the development of new materials or as a component in various chemical processes. Its unique properties could make it useful in the creation of advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to a cascade of biological events. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2-methoxyethyl)acetamide

  • 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide stands out due to its specific structural features and potential applications. The presence of the ethylacetamide group may confer unique properties that differentiate it from other compounds in the same family.

Properties

IUPAC Name

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-2-14-13(17)9-15-11-5-3-4-6-12(11)16(10-7-8-10)20(15,18)19/h3-6,10H,2,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDCJHVVVFWHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C2=CC=CC=C2N(S1(=O)=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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